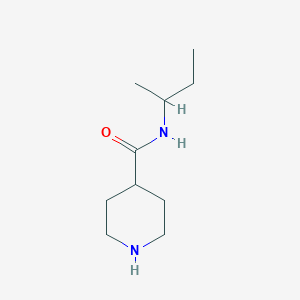

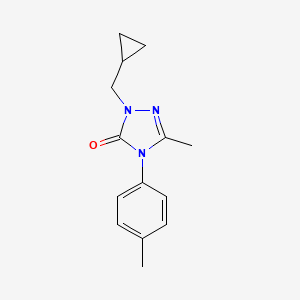

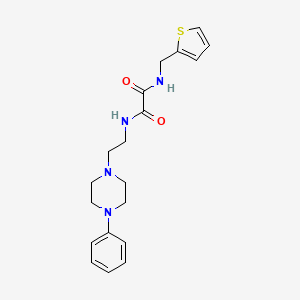

![molecular formula C8H7Cl2N3S B2711614 7-氯-2-(氯甲基)-5-甲基硫基咪唑并[1,2-c]嘧啶 CAS No. 1059191-49-9](/img/structure/B2711614.png)

7-氯-2-(氯甲基)-5-甲基硫基咪唑并[1,2-c]嘧啶

描述

“7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine” is a complex organic compound. It’s a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .科学研究应用

咪唑并[1,2-c]嘧啶衍生物的合成

研究探索了咪唑并[1,2-c]嘧啶衍生物的合成,突出了各种合成路线和修饰。例如,韦德(1986 年)详细介绍了从 6-氨基甲基尿嘧啶开始制备具有不同取代基的咪唑并[1,5-c]嘧啶的互补程序,表明相关化合物在化学合成中具有更广泛的用途 韦德,J. J. (1986)。杂环化学杂志。类似地,杉本和松浦(1977 年)描述了咪唑并[1,2-c][1,2,3]三唑并[4,5-e]嘧啶的合成,证明了咪唑并[1,2-c]嘧啶作为复杂杂环化合物的合成前体的多功能性 杉本,T.,& 松浦,S. (1977)。日本化学会杂志。

生物活性

- 抗肿瘤和抗菌特性:一系列咪唑并[1,2-c]嘧啶衍生物已被评估其抗肿瘤和抗菌活性。例如,Ramasamy 等人。(1990 年)研究了咪唑并[1,2-c]嘧啶的 7-脱氮嘌呤和 3-脱氮嘌呤衍生物对小鼠的抗白血病活性,尽管他们发现在此背景下生物学意义有限 Ramasamy,K.,等人。(1990)。药用化学杂志。

- 抗炎和镇痛作用:Długosz 和 Machoń(1986 年)发现某些咪唑并[1,2-c]嘧啶衍生物表现出中枢神经系统活性和抗炎特性,突出了它们在开发新的治疗剂中的潜力 Długosz,A.,& Machoń,Z. (1986)。药剂学档案。

农业应用

- 细胞分裂素样活性:咪唑并[1,2-c]嘧啶在农业研究中也已针对细胞分裂素样活性进行了测试。Ricci 等人。(1988 年)评估了烟草愈伤组织培养物上的几种 7-氯-咪唑并[1,2-c]嘧啶,以探索它们作为细胞分裂素和抗细胞分裂素样剂的潜力,表明它们在植物生长调节中具有潜在用途 Ricci,D.,等人。(1988)。植物生物系统。

作用机制

Target of Action

Related compounds such as imidazo[1,2-a]pyridines have been recognized as valuable scaffolds in medicinal chemistry due to their wide range of applications .

Mode of Action

Similar compounds have been shown to inhibit cdk2, a target for cancer treatment . The compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to have significant effects on cell cycle progression and apoptosis induction within cells .

Result of Action

Related compounds have shown cytotoxic activities against various cell lines .

属性

IUPAC Name |

7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEWNPRPHCJBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC2=NC(=CN21)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

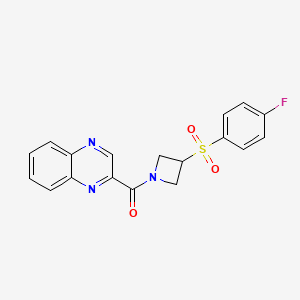

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)

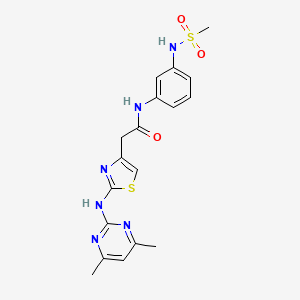

![N-[4-(1-oxa-4-azaspiro[4.5]dec-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2711547.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2711548.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2711549.png)